molecular formula C24H27N3 B11829279 (E)-N'-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide

(E)-N'-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide

Cat. No.: B11829279
M. Wt: 357.5 g/mol
InChI Key: DAFUOHHMUIINKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide typically involves the reaction of 2,6-diisopropylaniline with pyridine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine intermediate. This intermediate is then reduced to yield the desired benzimidamide compound.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds.

Scientific Research Applications

(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diisopropylphenyl)-N’-(pyridin-2-yl)benzimidamide: Lacks the (E)-configuration, which may affect its chemical properties and biological activity.

    N-(2,6-diisopropylphenyl)-N’-(pyridin-3-yl)benzimidamide: Contains a pyridin-3-yl group instead of pyridin-2-yl, leading to different reactivity and applications.

    N-(2,6-diisopropylphenyl)-N’-(pyridin-4-yl)benzimidamide: Features a pyridin-4-yl group, which can alter its binding affinity and selectivity for molecular targets.

Uniqueness

(E)-N’-(2,6-diisopropylphenyl)-N-(pyridin-2-yl)benzimidamide is unique due to its specific (E)-configuration and the presence of both diisopropylphenyl and pyridin-2-yl groups

Properties

Molecular Formula

C24H27N3

Molecular Weight

357.5 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-N'-pyridin-2-ylbenzenecarboximidamide

InChI

InChI=1S/C24H27N3/c1-17(2)20-13-10-14-21(18(3)4)23(20)27-24(19-11-6-5-7-12-19)26-22-15-8-9-16-25-22/h5-18H,1-4H3,(H,25,26,27)

InChI Key

DAFUOHHMUIINKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.